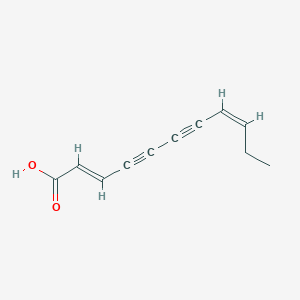
((Benzylamidino)amidino)phosphoramidic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((Benzylamidino)amidino)phosphoramidic acid is a complex organophosphorus compound characterized by the presence of both benzylamidino and amidino groups attached to a phosphoramidic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzylamidino)amidino)phosphoramidic acid typically involves the reaction of benzylamine with phosphoramidic acid derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
((Benzylamidino)amidino)phosphoramidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The amidino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphoramidate derivatives, phosphine derivatives, and various substituted this compound compounds.
Aplicaciones Científicas De Investigación
((Benzylamidino)amidino)phosphoramidic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of ((Benzylamidino)amidino)phosphoramidic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
Phosphoramidates: These compounds have similar structural features but differ in the nature of the substituents attached to the phosphorus atom.
Phosphonamides: These compounds contain a phosphorus-nitrogen bond but have different functional groups compared to ((benzylamidino)amidino)phosphoramidic acid.
Uniqueness
This compound is unique due to the presence of both benzylamidino and amidino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
738523-03-0 |
|---|---|
Fórmula molecular |
C9H14N5O3P |
Peso molecular |
271.21 g/mol |
Nombre IUPAC |
[(E)-[amino-[(N'-benzylcarbamimidoyl)amino]methylidene]amino]phosphonic acid |
InChI |
InChI=1S/C9H14N5O3P/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17) |
Clave InChI |
VZIKPPVTSPAWEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)O)N |
SMILES isomérico |
C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)(O)O)/N |
SMILES canónico |
C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)(O)O)N |
Key on ui other cas no. |
738523-03-0 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-[(1S,2S)-1,2-dihydroxypropyl]pyridine-2-carboxylate](/img/structure/B1242292.png)
![6,21-Dioxo-5,12,15,22,29,32,37,40-octaoxa-1,26-diazahexacyclo[24.8.8.02,11.04,9.016,25.018,23]dotetraconta-2(11),3,7,9,16(25),17,19,23-octaene-7,20-dicarboxylic acid](/img/structure/B1242294.png)

![6-[(2,6-dichlorophenyl)methoxy]-3-phenylsulfanyl-1H-indole-2-carboxylic acid](/img/structure/B1242297.png)



![(1S,5R,7R,8S,9R)-7-Phenyl-8,9-dihydroxy-2,6-dioxabicyclo[3.3.1]nonane-3-one](/img/structure/B1242306.png)





![benzoyl-[benzyl-[(2S,3S)-3-(tert-butoxycarbonylamino)-2-hydroxy-4-phenyl-butyl]-methyl-ammonio]azanide](/img/structure/B1242313.png)
